molecular formula C22H26N2O2S B397260 N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE

N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE

Cat. No.: B397260
M. Wt: 382.5g/mol
InChI Key: LDTIULWXEDSYSD-UHFFFAOYSA-N
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Description

N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes an azepane ring, a cyclopentathiophene core, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the azepane ring, followed by the construction of the cyclopentathiophene core, and finally, the attachment of the benzamide group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is crucial for monitoring the synthesis process and verifying the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-[3-(azepan-1-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-3-methylbenzamide
  • 3-(azepan-1-ylcarbonyl)aniline

Uniqueness

N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-METHYLBENZAMIDE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its azepane ring, cyclopentathiophene core, and benzamide moiety contribute to its versatility and potential for various applications.

Properties

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5g/mol

IUPAC Name

N-[3-(azepane-1-carbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylbenzamide

InChI

InChI=1S/C22H26N2O2S/c1-15-9-4-5-10-16(15)20(25)23-21-19(17-11-8-12-18(17)27-21)22(26)24-13-6-2-3-7-14-24/h4-5,9-10H,2-3,6-8,11-14H2,1H3,(H,23,25)

InChI Key

LDTIULWXEDSYSD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N4CCCCCC4

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N4CCCCCC4

Origin of Product

United States

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